Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13880102
InChI: InChI=1S/C21H36O4Si/c1-7-26(8-2,9-3)25-19(21(4,5)20(22)23-6)15-16-24-17-18-13-11-10-12-14-18/h10-14,19H,7-9,15-17H2,1-6H3/t19-/m0/s1
SMILES: CC[Si](CC)(CC)OC(CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC
Molecular Formula: C21H36O4Si
Molecular Weight: 380.6 g/mol

Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate

CAS No.:

Cat. No.: VC13880102

Molecular Formula: C21H36O4Si

Molecular Weight: 380.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate -

Specification

Molecular Formula C21H36O4Si
Molecular Weight 380.6 g/mol
IUPAC Name methyl (3S)-2,2-dimethyl-5-phenylmethoxy-3-triethylsilyloxypentanoate
Standard InChI InChI=1S/C21H36O4Si/c1-7-26(8-2,9-3)25-19(21(4,5)20(22)23-6)15-16-24-17-18-13-11-10-12-14-18/h10-14,19H,7-9,15-17H2,1-6H3/t19-/m0/s1
Standard InChI Key IDMMMKGUCXTAQI-IBGZPJMESA-N
Isomeric SMILES CC[Si](CC)(CC)O[C@@H](CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC
SMILES CC[Si](CC)(CC)OC(CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC
Canonical SMILES CC[Si](CC)(CC)OC(CCOCC1=CC=CC=C1)C(C)(C)C(=O)OC

Introduction

Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate is a complex organic compound with a molecular formula of C21H36O4Si and a molecular weight of 380.600 g/mol . This compound is of interest in organic synthesis due to its unique structure, which includes a benzyloxy group and a triethylsilyl group attached to a pentanoate backbone.

Synthesis and Applications

The synthesis of Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate typically involves the protection of an alcohol group with a triethylsilyl group and the introduction of a benzyloxy group through etherification reactions. These steps are common in organic synthesis for protecting groups and facilitating further chemical transformations.

Synthetic Steps:

  • Protection of Alcohol Group: The alcohol group is protected using triethylsilyl chloride in the presence of a base like imidazole.

  • Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis or by using a Mitsunobu reaction.

Safety and Handling

The compound is classified with hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautions include avoiding ingestion, wearing protective clothing, and using safety glasses.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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